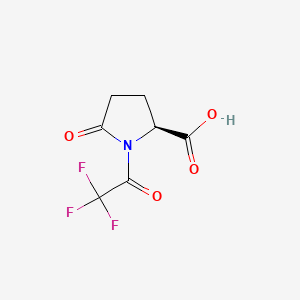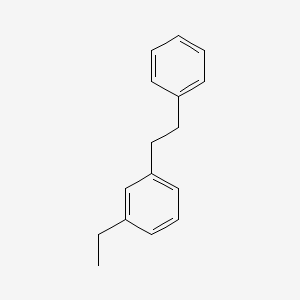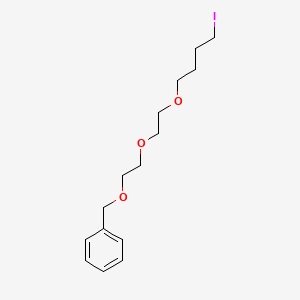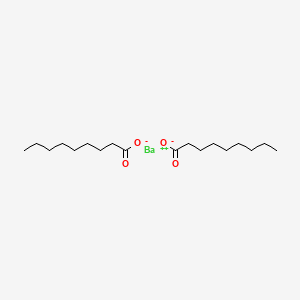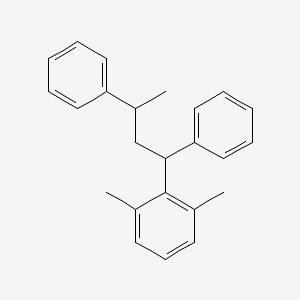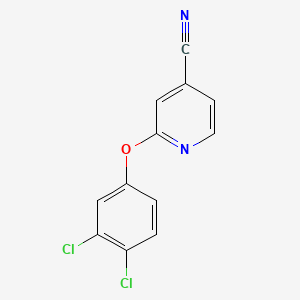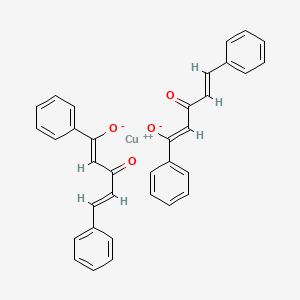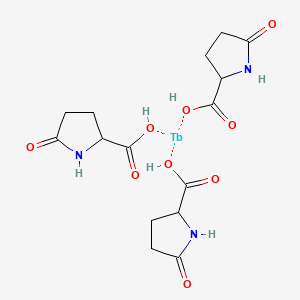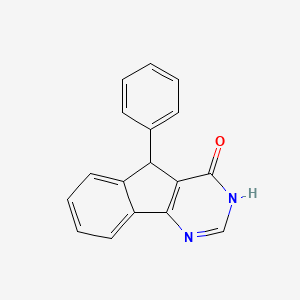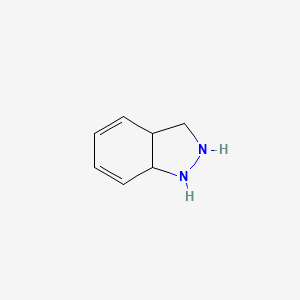
2-(2-Methoxyphenyl)-1-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 35627: ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Aufmerksamkeit erregt hat. Diese Verbindung ist bekannt für ihre Fähigkeit, mit biologischen Systemen zu interagieren, was sie zu einem interessanten Thema in der medizinischen Chemie und Pharmakologie macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von NSC 35627 beinhaltet typischerweise einen mehrstufigen Prozess, der die Bildung von Schlüsselzwischenprodukten umfasst. Die Reaktionsbedingungen erfordern häufig eine präzise Kontrolle der Temperatur, des pH-Werts und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden: In einer industriellen Umgebung wird die Produktion von NSC 35627 mit optimierten Synthesewegen hochskaliert. Dies beinhaltet die Verwendung großer Reaktoren, kontinuierlicher Fließsysteme und fortschrittlicher Reinigungsmethoden, um die Verbindung in großen Mengen zu produzieren. Der industrielle Prozess ist darauf ausgelegt, kostengünstig und umweltfreundlich zu sein, wobei Abfall und Energieverbrauch minimiert werden.
Chemische Reaktionsanalyse
Arten von Reaktionen: NSC 35627 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unterstützt durch Katalysatoren oder spezifische Reaktionsbedingungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Katalysatoren wie Palladium auf Kohlenstoff und spezifische Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate liefern, während die Reduktion verschiedene hydrierte Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: NSC 35627 wird als Reagenz in der organischen Synthese verwendet, um komplexe Moleküle für Forschungs- und industrielle Anwendungen zu erzeugen.
Biologie: In der biologischen Forschung wird NSC 35627 auf seine Interaktionen mit zellulären Komponenten untersucht, um Einblicke in zelluläre Prozesse und potenzielle therapeutische Ziele zu gewinnen.
Medizin: NSC 35627 hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Behandlung bestimmter Krankheiten. Seine Fähigkeit, biologische Pfade zu modulieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.
Industrie: In der Industrie wird NSC 35627 bei der Produktion verschiedener chemischer Produkte verwendet, darunter Pharmazeutika, Agrochemikalien und Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von NSC 35627 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Diese Verbindung kann an Proteine, Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zelluläre Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 35627 typically involves a multi-step process that includes the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 35627 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 35627 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: NSC 35627 is used as a reagent in organic synthesis, helping to create complex molecules for research and industrial applications.
Biology: In biological research, NSC 35627 is studied for its interactions with cellular components, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 35627 has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, NSC 35627 is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of NSC 35627 involves its interaction with specific molecular targets within biological systems. This compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
NSC 264-137: Bekannt für seine Antitumoraktivität und DNA-Bindungseigenschaften.
Paclitaxel: Ein Chemotherapeutikum, das Mikrotubuli stabilisiert und die Zellteilung hemmt.
Einzigartigkeit: NSC 35627 zeichnet sich durch seine einzigartige chemische Struktur und vielseitige Reaktivität aus, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen.
Eigenschaften
CAS-Nummer |
6273-60-5 |
|---|---|
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12;/h2-10,14H,11,16H2,1H3;1H |
InChI-Schlüssel |
QNZITPAHLOVHNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



